molecular formula C27H28N2O3S B12454819 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12454819
M. Wt: 460.6 g/mol
InChI Key: CMXIWMFMWJKQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzylsulfanyl, dimethoxyphenyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the benzylsulfanyl moiety.

    Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxybenzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amines.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions, particularly those involving sulfur-containing groups.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It is explored for its potential use as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar compounds to 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives with different substituents. These compounds may have varying biological activities and chemical properties depending on the nature and position of the substituents. For example:

    2-(Methylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(Benzylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a 4-methoxyphenyl group instead of a 3,4-dimethoxyphenyl group.

These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and biological activity.

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

2-benzylsulfanyl-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H28N2O3S/c1-27(2)13-20-25(21(30)14-27)24(18-10-11-22(31-3)23(12-18)32-4)19(15-28)26(29-20)33-16-17-8-6-5-7-9-17/h5-12,24,29H,13-14,16H2,1-4H3

InChI Key

CMXIWMFMWJKQRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC3=CC=CC=C3)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.